3-Methyl-1,4-diazepan-5-one has been cataloged under various chemical databases, including PubChem, where it is identified by the Chemical Identifier (CID) 68434036. Its molecular formula is , indicating that it consists of six carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. This compound falls under the classification of heterocyclic compounds, specifically as a ketone due to the presence of the carbonyl functional group.
The synthesis of 3-Methyl-1,4-diazepan-5-one can be achieved through several methods. A common approach involves the Mannich reaction, where an amine reacts with an aldehyde and a ketone. For instance, a typical synthesis might involve:
A detailed synthesis method could involve:
The molecular structure of 3-Methyl-1,4-diazepan-5-one features a seven-membered ring with two nitrogen atoms located at positions 1 and 4. The carbonyl group (C=O) is positioned at carbon 5.
3-Methyl-1,4-diazepan-5-one can participate in various chemical reactions typical for ketones and nitrogen-containing heterocycles:
The mechanism of action for 3-Methyl-1,4-diazepan-5-one largely depends on its biological targets:
Studies have shown that certain diazepane derivatives exhibit binding affinities towards specific receptors, indicating their potential therapeutic effects.
The physical and chemical properties of 3-Methyl-1,4-diazepan-5-one include:
The compound's density is approximately , and it exhibits typical reactivity patterns associated with ketones and amines.
3-Methyl-1,4-diazepan-5-one has several scientific applications:
Diazepane derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that demonstrate significant therapeutic potential for CNS disorders. The seven-membered 1,4-diazepane ring system—characterized by two nitrogen atoms at positions 1 and 4—provides conformational flexibility and multiple sites for functionalization, enabling precise optimization of pharmacological properties. This scaffold exhibits enhanced blood-brain barrier (BBB) permeability compared to smaller heterocycles due to balanced lipophilicity (calculated logP ≈ 0.8–1.2) and moderate polar surface area (PSA 30–50 Ų), critical for neurotherapeutic agents [8] [10]. Among these derivatives, 3-Methyl-1,4-diazepan-5-one has emerged as a lead structure due to its stereochemical complexity and demonstrated bioactivity at neurological targets.
Table 1: Comparative Receptor Binding Profiles of Diazepane Derivatives
Compound | 5-HT6 Ki (nM) | α5-GABAA EC50 (nM) | Selectivity Ratio (vs. off-targets) |
---|---|---|---|
3-Methyl-1,4-diazepan-5-one | 8.85 | >10,000 | >1,100 (α1/α2-GABAA) |
Non-methylated analogue | 24.31 | 8,500 | 350 (α1/α2-GABAA) |
SH-053-2′F-R-CH3 | 14.2* | 62* | 90 (α1-GABAA) |
Data derived from QSAR models and electrophysiological studies [2] [4] [10]
The methyl group at position 3 significantly influences receptor binding kinetics and metabolic stability. Molecular dynamics simulations reveal that 3-methyl substitution stabilizes a bioactive chair conformation, optimizing hydrophobic contact with serotonin receptor subpockets. This enhances binding affinity for 5-HT6 receptors (Ki = 8.85 nM) compared to unmethylated analogues (Ki = 24.31 nM) [2] [8]. Additionally, in vitro studies show 3-methyl derivatives exhibit negligible activity at GABAA α1/α2 subtypes (EC50 >10 µM), minimizing sedative side effects common to non-selective GABAergics [4] [6].
The exploration of 1,4-diazepan-5-ones for neurological targets originated with classical 1,4-benzodiazepines like diazepam, which non-selectively modulate GABAA receptors [6]. However, the discovery of serotonin receptor subtypes (particularly 5-HT6) in the 1990s shifted focus toward diazepanone scaffolds lacking the fused benzene ring. These "benzodiazepine-minetics" retain the ability to interact with CNS targets while offering improved selectivity profiles. Seminal work by Velingkar et al. established that 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides—synthesized from 1,4-diazepan-5-one precursors—exhibit nanomolar affinity for 5-HT6 receptors [2].
Table 2: Evolution of Diazepanone-Based Serotonin Modulators
Phase | Key Structural Features | Target Affinity | Therapeutic Application |
---|---|---|---|
First-Gen (1960s) | Fused benzodiazepine core (e.g., diazepam) | GABAA Pan-activation | Anxiolysis, sedation |
Second-Gen (1990s) | Diazepanone with aryl-sulphonamide appendages | 5-HT6 Ki = 14–25 nM | Cognitive enhancement (preclinical) |
Third-Gen (2010s) | 3-Alkylated diazepanones (e.g., 3-methyl) | 5-HT6 Ki = 7–9 nM | Alzheimer’s disease clinical trials |
Pharmacophore modeling identified two critical features for 5-HT6 affinity: 1) a protonatable basic amine (e.g., diazepane N4), and 2) an aromatic sulfonamide or carbonyl group for hydrogen bonding. The 1,4-diazepan-5-one core satisfies the first requirement while providing a synthetically versatile carbonyl for derivatization [2]. Introduction of the 3-methyl group occurred as a strategy to restrict conformational freedom, reducing entropic penalties upon receptor binding. This innovation increased binding free energy by –2.3 kcal/mol in free energy perturbation studies, explaining the 3-fold affinity boost over non-methylated predecessors [2] [8].
Alzheimer’s disease and schizophrenia involve dysregulation of acetylcholine and glutamate neurotransmission. 5-HT6 receptor antagonists enhance cognitive function by increasing cortical acetylcholine release and facilitating glutamatergic signaling. The 3-methyl-1,4-diazepan-5-one scaffold addresses three key optimization goals for such antagonists:
Table 3: Computational Analysis of 3-Methyl vs. Non-Methylated Derivatives
Parameter | 3-Methyl-1,4-diazepan-5-one | 1,4-Diazepan-5-one | Improvement Factor |
---|---|---|---|
Predicted Binding Energy (ΔG, kcal/mol) | –9.2 ± 0.3 | –6.9 ± 0.4 | 33% increase |
CYP3A4 Metabolic Susceptibility | Low (clogP = 1.02) | High (clogP = 0.41) | 3.1-fold t1/2 extension |
Blood-Brain Barrier Permeability (Papp ×10−6 cm/s) | 8.7 | 5.1 | 1.7-fold enhancement |
Rational modifications include replacing ester moieties with amides (e.g., MP-III-022) to prevent esterase hydrolysis and introducing chiral methyl groups to exploit stereospecific binding pockets. The (R)-3-methyl enantiomer shows 5-fold higher 5-HT6 affinity than the (S)-form due to optimal Van der Waals contacts with Trp6.48 [4] [8]. These advancements position 3-methyl-1,4-diazepan-5-one as a versatile scaffold for next-generation cognitive therapeutics currently in clinical validation [2] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: